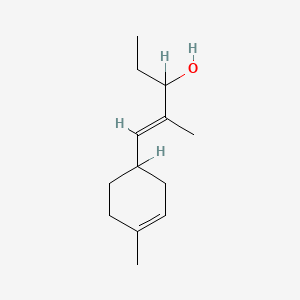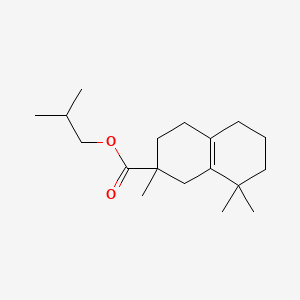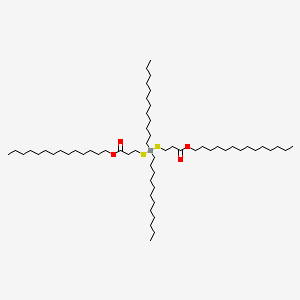
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions include maintaining a low temperature to control the formation of the nitroso group and ensure the stability of the compound .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitroso positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylphenyl-N-nitroamide.
Reduction: Formation of 5-chloro-2-methylphenyl-N-aminoamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide involves its interaction with molecular targets, primarily through the nitroso group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-chloro-2-methylphenyl-N-nitroamide
- Potassium 5-chloro-2-methylphenyl-N-aminoamide
- Potassium 5-chloro-2-methylphenyl-N-hydroxyamide
Uniqueness
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
85631-94-3 |
|---|---|
Molecular Formula |
C7H6ClKN2O |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methylphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O.K/c1-5-2-3-6(8)4-7(5)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
InChI Key |
SCWJLHKHZSNNAF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N-]N=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


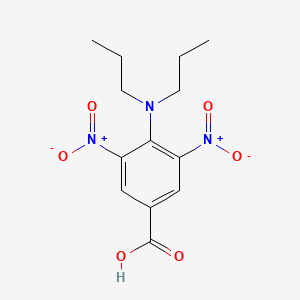
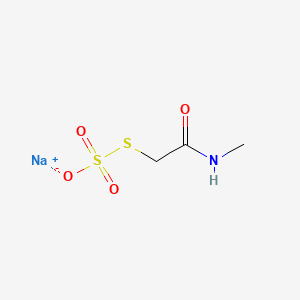
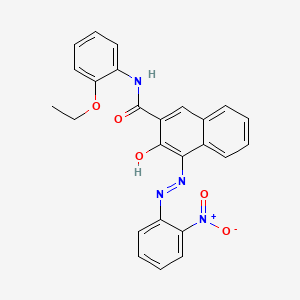
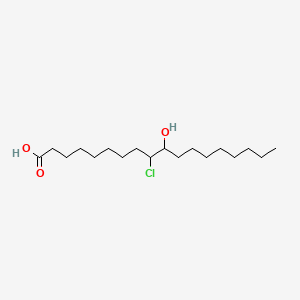

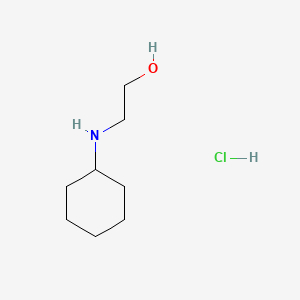
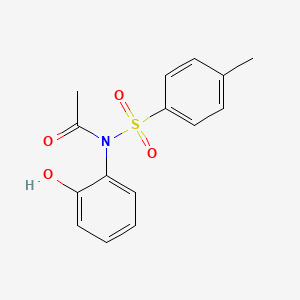
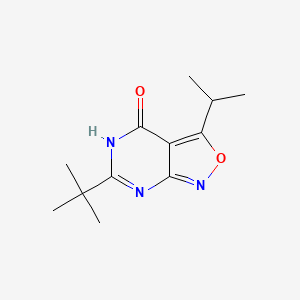
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
